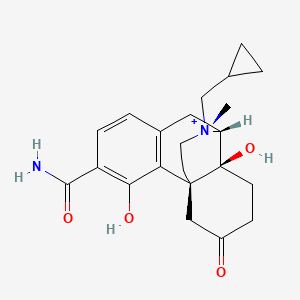
Methylsamidorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsamidorphan, also known by its developmental code names ALKS-33 and RDC-0313, is an opioid antagonist. It plays a crucial role in combination therapy for certain psychiatric conditions. Specifically, it is used alongside olanzapine to manage schizophrenia and bipolar disorder. One notable benefit of this compound is its ability to reduce the weight gain associated with olanzapine treatment .
Preparation Methods
Synthetic Routes:: The synthetic route to methylsamidorphan involves several steps
- Start with a morphinan scaffold.
- Introduce a cyclopropylmethyl group at position 17.
- Install hydroxyl groups at positions 4 and 14.
- Finally, attach a carboxamide group at position 3.
Industrial Production:: While this compound was initially investigated as a standalone medication, its development has shifted toward combination therapies. As such, specific industrial production methods for this compound alone are not widely available.
Chemical Reactions Analysis
Reactions:: Methylsamidorphan can undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions for these reactions is limited.
Major Products:: The major products formed during these reactions depend on the specific reaction type. For instance:
- Oxidation may lead to the formation of oxidized derivatives.
- Reduction could yield reduced forms of this compound.
- Substitution reactions may result in modified side chains or functional groups.
Scientific Research Applications
Methylsamidorphan’s applications extend across multiple fields:
Psychiatry: As part of the olanzapine/samidorphan combination (Lybalvi), it effectively manages schizophrenia and bipolar disorder.
Addiction Treatment: this compound has been studied for alcoholism and cocaine addiction, showing efficacy similar to naltrexone but with potentially reduced side effects.
Mechanism of Action
Methylsamidorphan primarily acts as a μ-opioid receptor antagonist. By blocking these receptors, it modulates the opioid system, contributing to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Unique Features:: Methylsamidorphan’s uniqueness lies in its combination therapy approach. By pairing it with olanzapine or buprenorphine, it achieves specific therapeutic goals without the typical side effects associated with pure opioid agonists.
Similar Compounds:: While this compound stands out due to its combination use, other related compounds include naltrexone (an opioid antagonist) and buprenorphine (a mixed μ-opioid receptor weak partial agonist and κ-opioid receptor antagonist).
Properties
CAS No. |
1119361-12-4 |
|---|---|
Molecular Formula |
C22H29N2O4+ |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |
InChI Key |
ATCVVCBJNHXIEX-ZAHKBLQYSA-O |
Isomeric SMILES |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
Canonical SMILES |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















